molecular formula C19H17FN2O3 B2797085 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one CAS No. 941882-84-4

6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2797085
CAS No.: 941882-84-4
M. Wt: 340.354
InChI Key: PSOVZEYSBSNRRP-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group and the 4-fluorobenzyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable leaving groups and catalysts to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the aromatic rings, potentially yielding reduced or hydrogenated products.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often employed in hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyridazinones or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its functional groups allow for the creation of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)-2-benzylpyridazin-3(2H)-one: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    6-(3,4-Dimethoxyphenyl)-2-(4-chlorobenzyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties and interactions with biological targets.

    6-(3,4-Dimethoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one: Substituted with a methyl group, which may influence its hydrophobicity and binding affinity.

Uniqueness

The presence of the 4-fluorobenzyl group in 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance its potential as a therapeutic agent by improving its pharmacokinetic profile and target specificity.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOVZEYSBSNRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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